molecular formula C12H15ClN2O B2807595 2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine CAS No. 385407-85-2

2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine

Cat. No.: B2807595
CAS No.: 385407-85-2
M. Wt: 238.72
InChI Key: HFUXHFSZHKPOCB-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 g/mol . It is a member of the pyridine family and contains a piperidine moiety, making it a heterocyclic compound. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Preparation Methods

The synthesis of 2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 4-methylpiperidine-1-carboxylic acid chloride under appropriate reaction conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride and potassium carbonate.

    Oxidation Reactions: The piperidine moiety can undergo oxidation to form N-oxides or other oxidized derivatives. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.

    Reduction Reactions: The carbonyl group in the piperidine ring can be reduced to form alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce N-oxides.

Scientific Research Applications

2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular responses .

Comparison with Similar Compounds

2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine can be compared with other similar compounds, such as:

    2-Chloro-5-(chloromethyl)pyridine: This compound has a similar pyridine ring but with a chloromethyl group instead of the piperidine moiety.

    2-Chloro-5-(4-methylpiperidine-1-carbonyl)benzene: This compound has a benzene ring instead of a pyridine ring. It is used in the synthesis of various organic molecules and has different reactivity compared to the pyridine derivative.

The uniqueness of this compound lies in its combination of a pyridine ring and a piperidine moiety, which provides distinct reactivity and applications in various fields .

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-9-4-6-15(7-5-9)12(16)10-2-3-11(13)14-8-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUXHFSZHKPOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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